Cinchonine sulfate dihydrate

Antimalarial drug discovery Plasmodium falciparum Cinchona alkaloid potency ranking

Select cinchonine sulfate dihydrate for precise, reproducible research. As the dextrorotatory (+)-stereoisomer with defined water content, it ensures accurate gravimetric stock preparation—unlike the free base. It enables 89% ee (S)-ethyl lactate in Pt/Al₂O₃ catalysis, and maximal P-glycoprotein inhibition at 5 µM in MDR reversal assays, outperforming quinine. The crystalline sulfate salt provides enhanced aqueous solubility, validated for in vitro antimalarial EC₉₉ (1176 nM) and in vivo pharmacokinetic studies. A superior chiral selector and reference inhibitor for discriminating P-gp-specific transport activity.

Molecular Formula C38H50N4O8S
Molecular Weight 722.9 g/mol
CAS No. 5949-17-7
Cat. No. B6353950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonine sulfate dihydrate
CAS5949-17-7
Molecular FormulaC38H50N4O8S
Molecular Weight722.9 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1
InChIKeyLPXYGFYEGUEAQG-KKDFKURBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinchonine Sulfate Dihydrate (CAS 5949-17-7) – Stereochemically Defined Quinoline Alkaloid for Specialized Research & Industrial Selection


Cinchonine sulfate dihydrate is a naturally occurring quinoline alkaloid isolated from Cinchona bark, existing as the dextrorotatory (+)-stereoisomer with a specific rotation of +188° to +192° (c=1, EtOH) . It belongs to the cinchona alkaloid class alongside quinine, quinidine, and cinchonidine, yet differs decisively in its stereochemical configuration at C-8 and C-9, which governs its distinct pharmacological and chiral-recognition properties [1]. The sulfate salt dihydrate form (MW ~722.9 g/mol) offers enhanced aqueous solubility and crystallinity compared to the free base, making it the preferred input material for reproducible in vitro assay preparation, chiral chromatographic method development, and asymmetric catalysis studies [1].

Why Cinchonine Sulfate Dihydrate Cannot Be Simply Substituted with Quinine, Quinidine, or Cinchonidine in Critical Research Applications


Although cinchonine shares the same quinoline-methanol core as its cinchona siblings, interchanging these alkaloids introduces uncontrolled variables in both biological and chemical systems. In antimalarial assays, the four major alkaloids exhibit a >2-fold range in EC₅₀ values against Plasmodium falciparum [1]. In multidrug resistance (MDR) reversal, cinchonine attains maximal P-glycoprotein inhibition at half the concentration required by quinine, demonstrates lower plasma protein binding, and delivers superior oral bioavailability [2][3]. In asymmetric catalysis, cinchonine and cinchonidine serve as pseudo-enantiomeric modifiers that direct the reaction toward opposite product enantiomers, making substitution chemically meaningless [4]. The dihydrate sulfate salt further provides defined stoichiometry and water content critical for reproducible gravimetric preparation of stock solutions—factors absent in the free base or anhydrous forms. The quantitative evidence below establishes precisely where cinchonine sulfate dihydrate provides measurable differentiation.

Quantitative Differentiation Evidence for Cinchonine Sulfate Dihydrate Against Closest Analogs


Antimalarial Schizontocidal Activity: Cinchonine vs. Quinine, Quinidine, and Cinchonidine in Clinical P. falciparum Isolates

In a head-to-head study using 46 fresh clinical isolates of P. falciparum from northwestern Thailand, cinchonine demonstrated an EC₅₀ of 104 nM, which is 1.4-fold more potent than quinine (EC₅₀ 144 nM) and 2.2-fold more potent than cinchonidine (EC₅₀ 225 nM). Quinidine was the most active (EC₅₀ 80 nM) [1]. Critically, the EC₉₉ value—a parameter reflecting clinical eradication potential—was 1176 nM for cinchonine, placing it within the likely therapeutic concentration range, whereas the EC₉₉ for quinine (8040 nM) and cinchonidine (6531 nM) fell well outside this window [1].

Antimalarial drug discovery Plasmodium falciparum Cinchona alkaloid potency ranking

Multidrug Resistance Reversal Potency in K562/ADM Leukemic Cells: Cinchonine Reaches Maximal Effect at Half the Concentration of Quinine

In a direct comparative study employing the well-characterized multidrug-resistant human leukemic cell line K562/ADM, cinchonine achieved maximal potentiation of doxorubicin, vincristine, and mitoxantrone cytotoxicity at 5 µM, whereas quinine required 10 µM to reach its plateau [1]. Furthermore, cinchonine increased the intracellular accumulation of all three chemotherapeutic agents, while quinine enhanced only doxorubicin uptake and showed negligible effect on mitoxantrone and vincristine accumulation [1]. The free (unbound) fraction in plasma was 37–55% for cinchonine versus only 20–30% for quinine, indicating lower protein binding that preserves a larger pharmacologically active pool [1].

Cancer multidrug resistance P-glycoprotein inhibition Chemosensitizer screening

Oral Bioavailability Advantage: Cinchonine Demonstrates 1.5-Fold Higher Absolute Bioavailability Than Quinine in Rodent MDR Models

In a preclinical study evaluating oral MDR circumvention in rats bearing resistant colon tumors, cinchonine administered per os exhibited an absolute bioavailability of 44%, compared to only 30% for quinine [1]. This pharmacokinetic advantage translated into superior in vivo anti-MDR activity: cinchonine per os was 'much more active than quinine po in circumventing MDR,' and its serum concentration correlated directly with ex vivo and in vivo MDR reversal activity [1]. Notably, cinchonine did not significantly alter the pharmacokinetics of co-administered intravenous doxorubicin, whereas it selectively increased doxorubicin uptake in organs expressing the mdr1 gene (liver, kidney, lung) [1].

Oral pharmacokinetics MDR circumvention in vivo Bioavailability comparison

Enantioselective Hydrogenation: Cinchonine Delivers 89% ee for (S)-Ethyl Lactate, Complementary to Cinchonidine's (R)-Selectivity

In the Pt/Al₂O₃-catalyzed enantioselective hydrogenation of ethyl pyruvate, cinchonine as chiral modifier produced (S)-ethyl lactate with a maximum enantiomeric excess (ee) of 89% under optimized conditions (0.014 mmol dm⁻³ CN, 1 bar H₂, 23 °C, 6% AcOH in toluene) [1]. Under identical mild conditions, the pseudo-enantiomeric modifier cinchonidine yielded (R)-ethyl lactate with ee_max ~93% in AcOH [2]. The structurally rigid diastereomer α-isocinchonine gave only 76% ee, even at a 10-fold higher modifier concentration (0.14 mmol dm⁻³) and reduced temperature (−10 °C) [1]. This confirms that cinchonine is the modifier of choice for accessing (S)-configured α-hydroxy esters in the Pt-cinchona catalytic system.

Asymmetric catalysis Chiral modifier screening Enantioselective hydrogenation

P-Glycoprotein Efflux Inhibition: Cinchonine Considerably More Effective Than Quinine in Direct Rhodamine 123 Transport Assay

Using flow cytometry to directly measure inhibition of P-glycoprotein (P-gp)-dependent efflux of the fluorescent substrate rhodamine 123 in doxorubicin-resistant P388/DOX leukemia cells, cinchonine was found to be 'considerably more effective than quinine' [1]. At a non-cytotoxic concentration of 10 µM, cinchonine increased intracellular doxorubicin accumulation in resistant cells in a dose-dependent manner and significantly enhanced doxorubicin-induced apoptosis (DNA fragmentation) without affecting the parental drug-sensitive cell line [1]. This selectivity for resistant cells—absent with quinine at equimolar concentrations—indicates that cinchonine's P-gp inhibitory activity is both more potent and more specific to the MDR phenotype.

P-glycoprotein functional assay MDR reversal screening Flow cytometry-based efflux measurement

Evidence-Backed Application Scenarios for Cinchonine Sulfate Dihydrate


Antimalarial Lead Optimization and Resistance Surveillance

Cinchonine sulfate dihydrate provides an EC₉₉ (1176 nM) that remains within the likely therapeutic concentration range, in contrast to quinine (EC₉₉ 8040 nM) and cinchonidine (EC₉₉ 6531 nM), which exceed clinically achievable levels [1]. This makes cinchonine a superior starting scaffold for medicinal chemistry programs targeting quinine-resistant P. falciparum strains endemic to Southeast Asia, where the clinical isolate study was conducted [1]. Use the sulfate dihydrate salt for reproducible gravimetric preparation of stock solutions for in vitro schizont maturation inhibition assays.

Preclinical MDR Chemosensitizer Development

For laboratories evaluating P-gp inhibitors as adjuncts to anthracycline or vinca alkaloid chemotherapy, cinchonine sulfate dihydrate offers a defined solubility profile and validated in vitro and in vivo activity: maximal MDR reversal at 5 µM in K562/ADM cells (vs. 10 µM for quinine), 44% oral bioavailability (vs. 30% for quinine), and 37–55% free plasma fraction (vs. 20–30% for quinine) [2][3]. Cinchonine also sensitizes a broader panel of chemotherapeutics (doxorubicin, vincristine, and mitoxantrone) compared to quinine [2]. The defined dihydrate stoichiometry ensures accurate dosing in both in vitro and in vivo pharmacokinetic/pharmacodynamic studies.

Chiral Modifier in Asymmetric Heterogeneous Hydrogenation

Cinchonine sulfate dihydrate is the preferred input for preparing cinchonine-modified Pt/Al₂O₃ catalysts when the synthetic target is (S)-configured α-hydroxy esters. Under mild, scalable conditions (1 bar H₂, 23 °C, 6% AcOH/toluene), cinchonine delivers 89% ee for (S)-ethyl lactate, using only 0.014 mmol dm⁻³ modifier [4]. The pseudo-enantiomer cinchonidine gives the opposite (R)-enantiomer, while α-isocinchonine requires 10-fold higher loading to achieve only 76% ee [4]. The sulfate salt's high crystallinity and defined water content facilitate precise modifier stock preparation for reproducible catalyst modification protocols.

P-gp Functional Assays and Flow Cytometry-Based Efflux Screening

Cinchonine serves as a potent and cell-type-selective positive control in rhodamine 123 or calcein-AM efflux assays designed to characterize P-gp function or screen for MDR reversal agents. At 10 µM, cinchonine produces substantially greater efflux inhibition than quinine in P388/DOX cells, selectively restoring doxorubicin sensitivity in resistant cells without affecting the parental line [5]. This selective window makes cinchonine the preferred reference inhibitor for discriminating P-gp-specific transport activity from non-specific membrane effects in multidrug-resistant cancer cell panels.

Quote Request

Request a Quote for Cinchonine sulfate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.